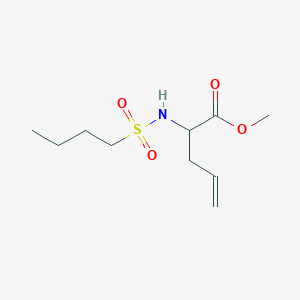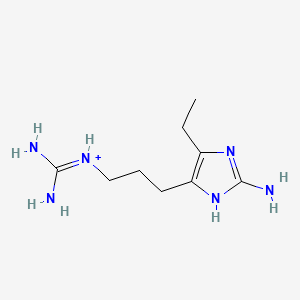
Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium is a complex organic compound with a molecular formula of C9H19N6 and a molecular weight of 211.287. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium typically involves the reaction of 2-amino-5-ethyl-1H-imidazole with a suitable alkylating agent to introduce the propyl groupThe reaction conditions often require the use of polar solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can exhibit different chemical and biological activities .
Scientific Research Applications
Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.
Imidazole: A simpler compound with a similar ring structure, widely used in organic synthesis and as a buffer in biochemical assays.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
Amino((3-(2-amino-5-ethyl-1H-imidazol-4-yl)propyl)amino)methaniminium is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H19N6+ |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
3-(2-amino-4-ethyl-1H-imidazol-5-yl)propyl-(diaminomethylidene)azanium |
InChI |
InChI=1S/C9H18N6/c1-2-6-7(15-9(12)14-6)4-3-5-13-8(10)11/h2-5H2,1H3,(H4,10,11,13)(H3,12,14,15)/p+1 |
InChI Key |
FMWYVUAZLVQRMG-UHFFFAOYSA-O |
Canonical SMILES |
CCC1=C(NC(=N1)N)CCC[NH+]=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


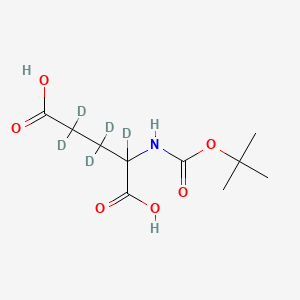
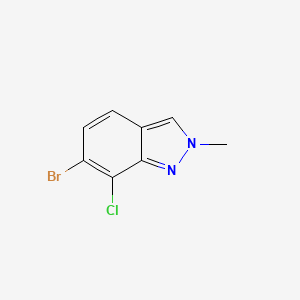
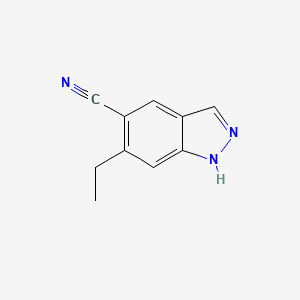


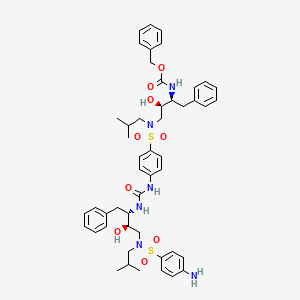

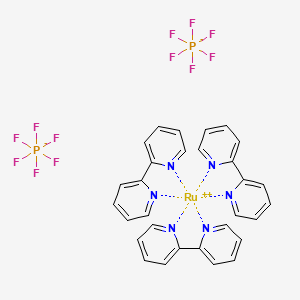
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
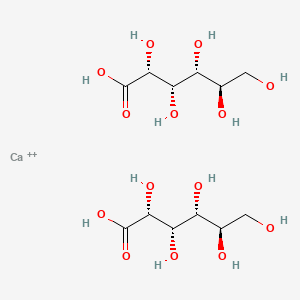
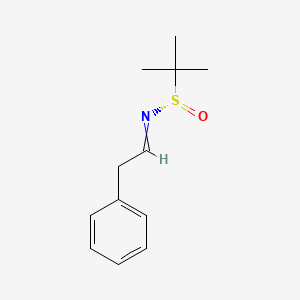
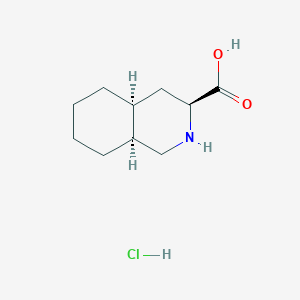
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
